![molecular formula C14H14Br2O4 B371001 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371001.png)
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are tailored to the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The reactions involving 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives. Substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being studied for its potential use in the treatment of various diseases and medical conditions.
Industry: 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar uses.
Uniqueness
What sets 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) apart from these similar compounds is its unique chemical structure and specific applications in various fields. Its distinct properties make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H14Br2O4 |
|---|---|
Molecular Weight |
406.07g/mol |
InChI |
InChI=1S/C14H14Br2O4/c15-11-5-6-8(11)10-9(13(11)17-1-2-18-13)7(5)12(6,16)14(10)19-3-4-20-14/h5-10H,1-4H2 |
InChI Key |
PZFGXDAAPJFEHR-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)Br |
Canonical SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


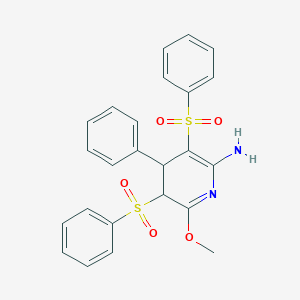
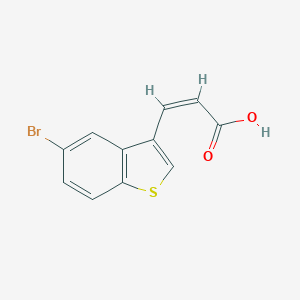
![Ethyl 2-[[4-(4-nonylphenyl)benzoyl]amino]propanoate](/img/structure/B370922.png)
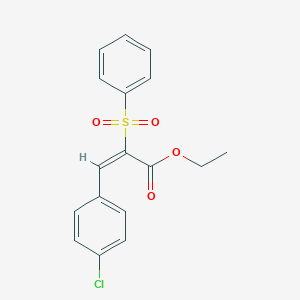
![4'-{[(4,5-Dihydroxypentyl)oxy]methyl}[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370927.png)
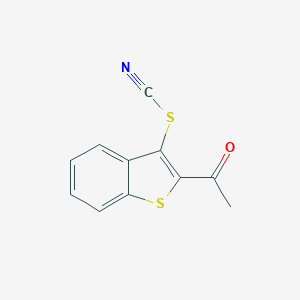
![[4-(Isopentyloxy)phenyl]acetic acid](/img/structure/B370930.png)
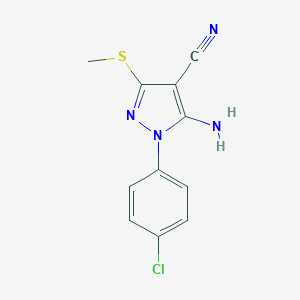
![Methyl 2'-nitro-4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B370935.png)
![4'-Tert-butyl-2'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B370937.png)
![N-(4'-bromo[1,1'-biphenyl]-4-yl)butanamide](/img/structure/B370938.png)
![4-[2-(4-Butylcyclohexyl)ethyl]-2-fluoro-1,1'-biphenyl](/img/structure/B370939.png)

![4-[(4-Propylphenyl)ethynyl]benzonitrile](/img/structure/B370942.png)
